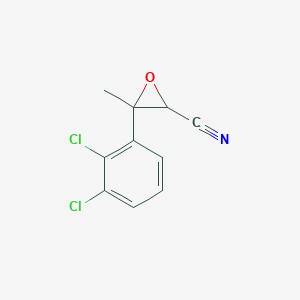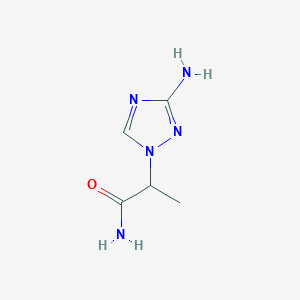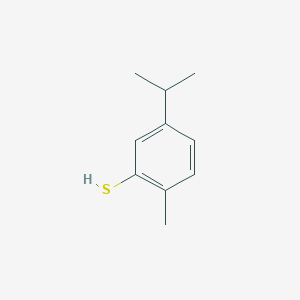
2-Methyl-5-(propan-2-YL)benzene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(propan-2-YL)benzene-1-thiol is an organic compound with a thiol group attached to a benzene ring. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity. It is used in various chemical synthesis processes and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-YL)benzene-1-thiol typically involves the introduction of a thiol group to a benzene ring. One common method is through the reaction of 2-Methyl-5-(propan-2-YL)benzene with thiolating agents under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are also crucial due to the handling of thiol compounds, which can be hazardous.
化学反应分析
Types of Reactions
2-Methyl-5-(propan-2-YL)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
科学研究应用
2-Methyl-5-(propan-2-YL)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-5-(propan-2-YL)benzene-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins. The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
2-Methyl-5-(propan-2-YL)benzene-1,4-diol: A similar compound with hydroxyl groups instead of a thiol group.
2-Methyl-5-(propan-2-YL)benzene-1,4-diamine: Contains amine groups instead of a thiol group.
Uniqueness
2-Methyl-5-(propan-2-YL)benzene-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and properties compared to its hydroxyl or amine analogs. The thiol group allows for specific interactions and reactions that are not possible with other functional groups.
属性
CAS 编号 |
3695-37-2 |
|---|---|
分子式 |
C10H14S |
分子量 |
166.29 g/mol |
IUPAC 名称 |
2-methyl-5-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3 |
InChI 键 |
LPAXQAHKKBQAEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


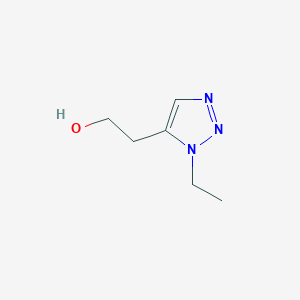
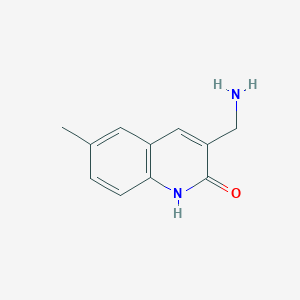
![3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13171212.png)
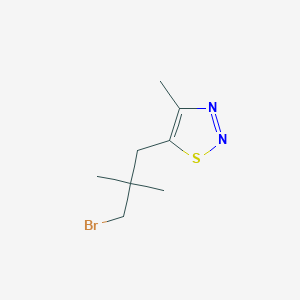
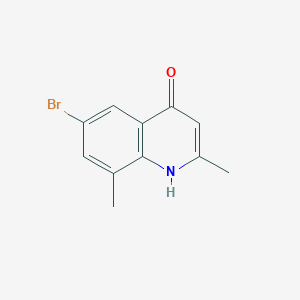
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
![3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)
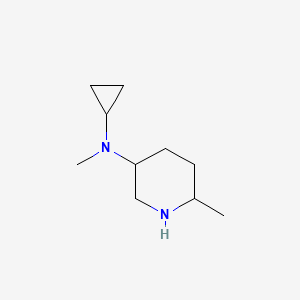

![Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171253.png)
![tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13171254.png)
![2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B13171260.png)
